molecular formula C10H20N2O5 B14594714 Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate CAS No. 61224-22-4

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate

Katalognummer: B14594714
CAS-Nummer: 61224-22-4
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: VBDPDYFTVNNBBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2,2-diethoxyethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its diethoxyethyl group provides additional stability and reactivity compared to simpler carbamates .

Eigenschaften

CAS-Nummer

61224-22-4

Molekularformel

C10H20N2O5

Molekulargewicht

248.28 g/mol

IUPAC-Name

ethyl N-(2,2-diethoxyethylcarbamoyl)carbamate

InChI

InChI=1S/C10H20N2O5/c1-4-15-8(16-5-2)7-11-9(13)12-10(14)17-6-3/h8H,4-7H2,1-3H3,(H2,11,12,13,14)

InChI-Schlüssel

VBDPDYFTVNNBBO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CNC(=O)NC(=O)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.